molecular formula C25H22N6O3 B3010762 N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide CAS No. 1261004-18-5

N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

Cat. No. B3010762
CAS RN: 1261004-18-5
M. Wt: 454.49
InChI Key: DKFROTSLJBRDMJ-UHFFFAOYSA-N
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Description

The compound “N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a 1,2,4-oxadiazole ring, and a pyridine ring . These types of compounds are often of interest in medicinal chemistry due to their potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings, including a 1,2,4-triazole ring, a 1,2,4-oxadiazole ring, and a pyridine ring . These rings are connected in a complex arrangement, with various substituents attached. The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Biological Assessment

  • Research has focused on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide. These compounds have shown a variety of interesting biological properties (Karpina et al., 2019).

Synthesis and Characterization of Heterocyclic Derivatives

  • Synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, including structures similar to the specified compound, has been carried out. The research emphasized the formation of such compounds through specific chemical reactions and their characterization using various spectral data (El‐Sayed et al., 2008).

Modification as PI3Ks Inhibitor

  • Modifications of related compounds, like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, to serve as PI3K inhibitors for potential anticancer effects were studied. These modifications aimed to retain antiproliferative activity and reduce toxicity, which is relevant for the broader class of compounds including this compound (Wang et al., 2015).

Synthesis and Antimicrobial Activities

  • Synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been explored. These studies provide insights into the potential applications of such compounds, including this compound, in combating microbial infections (Bayrak et al., 2009).

Other Relevant Research

  • Additional studies include the development of various heterocyclic compounds related to this compound, exploring their synthesis, reactions, and potential biological activities. These studies contribute to a broader understanding of the chemical and biological properties of such compounds (Dawood, 2004).

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological activities, given the known medicinal attributes of 1,2,4-triazole compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to determine its safety profile.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-15-9-11-18(12-10-15)22-27-24(34-29-22)19-8-5-13-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)6-4-7-17(21)3/h4-13H,14H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFROTSLJBRDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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